- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impurities, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307
Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)
97799-98-9 structure
Product Name:5-Chloro-N-methylthiophene-2-carboxamide
CAS-Nr.:97799-98-9
MF:C6H6ClNOS
MW:175.635939121246
MDL:MFCD00508500
CID:2085585
PubChem ID:13411287
Update Time:2025-10-23
5-Chloro-N-methylthiophene-2-carboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Chloro-N-methylthiophene-2-carboxamide
- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)
- BCP34377
- CS-0158666
- Z32016484
- E81960
- 5-Chloro-N-methyl-2-thiophenecarboxamide
- EN300-300935
- 2-Thiophenecarboxamide, 5-chloro-N-methyl-
- AKOS008933117
- AS-83966
- DB-095266
- SCHEMBL8244239
- 5-chloro-2-thiophenecarboxylic acid N-methylamide
- 97799-98-9
-
- MDL: MFCD00508500
- Inchi: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
- InChI-Schlüssel: MMUAGEONOOXRBQ-UHFFFAOYSA-N
- Lächelt: O=C(C1=CC=C(Cl)S1)NC
Berechnete Eigenschaften
- Genaue Masse: 174.9858627g/mol
- Monoisotopenmasse: 174.9858627g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 142
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 57.3Ų
Experimentelle Eigenschaften
- Dichte: 1.3±0.1 g/cm3
- Schmelzpunkt: 164-166°C
- Siedepunkt: 298.8±25.0 °C at 760 mmHg
- Flammpunkt: 134.5±23.2 °C
- Dampfdruck: 0.0±0.6 mmHg at 25°C
5-Chloro-N-methylthiophene-2-carboxamide Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-N-methylthiophene-2-carboxamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | C373840-1g |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 1g |
$ 181.00 | 2023-09-08 | ||
| TRC | C373840-10g |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 10g |
$ 1455.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | Y1258269-25mg |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 97% | 25mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1258269-100mg |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 97% | 100mg |
$70 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1258269-250mg |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 97% | 250mg |
$315 | 2023-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-100mg |
5-Chloro-2-thiophenecarboxylic acid N-methylamide |
97799-98-9 | 98% | 100mg |
¥165.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-250mg |
5-Chloro-2-thiophenecarboxylic acid N-methylamide |
97799-98-9 | 98% | 250mg |
¥299.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-1g |
5-Chloro-2-thiophenecarboxylic acid N-methylamide |
97799-98-9 | 98% | 1g |
¥559.00 | 2024-04-23 | |
| Enamine | EN300-300935-0.05g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.05g |
$42.0 | 2025-03-19 | |
| Enamine | EN300-300935-0.1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.1g |
$66.0 | 2025-03-19 |
5-Chloro-N-methylthiophene-2-carboxamide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
Referenz
- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
1.2 4 h, 34 °C
1.2 4 h, 34 °C
Referenz
- Method for producing an intermediate of rivaroxaban, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus pentachloride
Referenz
- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
Referenz
- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride, China, 2022, 9(18), 4924-4931
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Methanol , Water
Referenz
- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenes, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
Referenz
- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
Referenz
- Method for producing an intermediate of rivaroxaban, Japan, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydroxylamine
2.1 Reagents: Phosphorus pentachloride
2.1 Reagents: Phosphorus pentachloride
Referenz
- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850
5-Chloro-N-methylthiophene-2-carboxamide Raw materials
- 5-Chlorothiophene-2-carbonyl chloride
- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-
- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride
- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone
- 2-Acetyl-5-chlorothiophene
- 5-chlorothiophene-2-carboxylic acid
- Methylammonium Chloride
- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-
- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime
- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime
5-Chloro-N-methylthiophene-2-carboxamide Preparation Products
5-Chloro-N-methylthiophene-2-carboxamide Verwandte Literatur
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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